molecular formula C10H15N B3153972 2-(2,6-Dimethylphenyl)ethan-1-amine CAS No. 76935-78-9

2-(2,6-Dimethylphenyl)ethan-1-amine

Cat. No.: B3153972
CAS No.: 76935-78-9
M. Wt: 149.23 g/mol
InChI Key: NVXJQKFBPRPHND-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylphenyl)ethan-1-amine is an organic compound characterized by a phenyl ring substituted with two methyl groups and an ethan-1-amine group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Reductive Amination: One common synthetic route involves the reductive amination of 2,6-dimethylphenylacetonitrile with hydrogen in the presence of a suitable catalyst, such as Raney nickel.

  • Ammonolysis: Another method is the ammonolysis of 2,6-dimethylphenylacetyl chloride, which involves reacting the acyl chloride with ammonia under controlled conditions.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often produced using a batch process, where the reagents are mixed in a reactor, and the reaction is allowed to proceed under specific temperature and pressure conditions.

  • Continuous Flow Process: Some manufacturers may use a continuous flow process to ensure consistent quality and efficiency in production.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form 2-(2,6-dimethylphenyl)ethan-1-one.

  • Reduction: Reduction reactions can convert the compound to its corresponding alcohol, 2-(2,6-dimethylphenyl)ethanol.

  • Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Reagents like alkyl halides and strong bases are typically employed.

Major Products Formed:

  • Oxidation: 2-(2,6-dimethylphenyl)ethan-1-one

  • Reduction: 2-(2,6-dimethylphenyl)ethanol

  • Substitution: Various amine derivatives depending on the nucleophile used.

Mechanism of Action

Target of Action

The primary targets of 2-(2,6-Dimethylphenyl)ethan-1-amine are currently unknown

Biochemical Pathways

Without knowledge of the compound’s targets, it is difficult to summarize the biochemical pathways that this compound affects . Future studies should focus on identifying these pathways and their downstream effects.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Scientific Research Applications

2-(2,6-Dimethylphenyl)ethan-1-amine is utilized in several scientific research areas:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: The compound is used in the manufacture of polymers and other industrial chemicals.

Comparison with Similar Compounds

  • 2-(3,5-Dimethylphenyl)ethan-1-amine: Similar structure but with different positions of the methyl groups on the phenyl ring.

  • 2-(2,4-Dimethylphenyl)ethan-1-amine: Another positional isomer with different chemical properties.

Uniqueness: 2-(2,6-Dimethylphenyl)ethan-1-amine is unique due to its specific arrangement of methyl groups, which can influence its reactivity and interaction with biological targets.

Properties

IUPAC Name

2-(2,6-dimethylphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-8-4-3-5-9(2)10(8)6-7-11/h3-5H,6-7,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVXJQKFBPRPHND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50876095
Record name PHENETHYLAMINE,2,6-DIMETHYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50876095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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